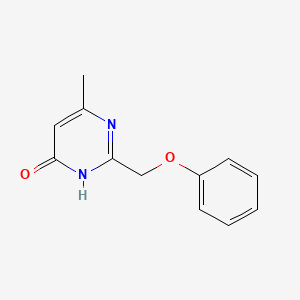
2,3-Dimethyl-4-tosyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-4-tosyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of two methyl groups at the 2nd and 3rd positions, and a tosyl group at the 4th position of the tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-tosyltetrahydrofuran typically involves the tosylation of 2,3-dimethyl tetrahydrofuran. Tosylation is a process where a tosyl group (p-toluenesulfonyl) is introduced into the molecule. This can be achieved by reacting 2,3-dimethyl tetrahydrofuran with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-4-tosyltetrahydrofuran can undergo several types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of the tosyl group or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized tetrahydrofuran derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-4-tosyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-4-tosyltetrahydrofuran involves its interaction with various molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the introduction of different functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the methyl and tosyl groups, which can affect its behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl tetrahydrofuran: Lacks the tosyl group, making it less reactive in substitution reactions.
4-Tosyltetrahydrofuran: Lacks the methyl groups, which can influence its steric and electronic properties.
2,5-Dimethyl tetrahydrofuran: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness
2,3-Dimethyl-4-tosyltetrahydrofuran is unique due to the combination of its methyl and tosyl groups, which confer specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar tetrahydrofuran derivatives.
Eigenschaften
CAS-Nummer |
89478-99-9 |
|---|---|
Molekularformel |
C13H18O3S |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
2,3-dimethyl-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C13H18O3S/c1-9-4-6-12(7-5-9)17(14,15)13-8-16-11(3)10(13)2/h4-7,10-11,13H,8H2,1-3H3 |
InChI-Schlüssel |
JQVCESDJGGQVAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OCC1S(=O)(=O)C2=CC=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)

![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)
![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)




![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)




